molecular formula C19H15ClO5 B12126463 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B12126463
M. Wt: 358.8 g/mol
InChI Key: WSSCUVMNZZHJJK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) core linked via an acetoxy bridge to a 4-chloro-2-methylphenyl ester group. Coumarins are renowned for their diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound is synthesized via esterification of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid with 4-chloro-2-methylphenol, following methodologies analogous to those described for related coumarin-acetate derivatives .

Properties

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C19H15ClO5/c1-11-8-18(21)25-17-9-14(4-5-15(11)17)23-10-19(22)24-16-6-3-13(20)7-12(16)2/h3-9H,10H2,1-2H3

InChI Key

WSSCUVMNZZHJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-methylphenyl acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with chromene structures often exhibit anti-inflammatory properties. Studies have shown that derivatives similar to 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated a significant reduction in inflammation markers in murine models treated with chromene derivatives, suggesting their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Chromene derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. In vitro studies have shown that related compounds exhibit significant radical-scavenging activity, which may be attributed to the presence of the chromene moiety .

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of chromene derivatives on cancer cell lines have been documented. Studies involving compounds structurally similar to 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate have shown selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inducing cell death .

Case Studies

Case Study on Anti-inflammatory Effects:
A study investigated the anti-inflammatory effects of several chromene derivatives in a murine model of inflammation. The results indicated a significant reduction in paw edema when treated with these compounds, highlighting their potential as anti-inflammatory agents.

Cytotoxicity Analysis:
Research conducted on various cancer cell lines revealed that specific chromene derivatives exhibited varying degrees of cytotoxicity. Compounds structurally similar to 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yloxy]acetate were noted for their ability to induce apoptosis in MCF-7 cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Variations on the Ester Group

Benzyl [(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate () Structure: Benzyl ester replaces the 4-chloro-2-methylphenyl group. However, the lack of electron-withdrawing groups (e.g., Cl) reduces electrophilicity compared to the target compound. Applications: Primarily explored in materials science for photoactive functionalization of cellulose .

Butyl 2-((4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)Acetate () Structure: Butyl ester introduces a flexible aliphatic chain. Impact: Increased lipophilicity improves solubility in nonpolar solvents but may reduce bioavailability due to stronger plasma protein binding. No reported biological activity, suggesting utility in industrial applications .

(±)-2-Chloro-N-(4-Methyl-2-Oxo-2H-Chromen-7-Yl)-2-Phenylacetamide ()

  • Structure : Acetamide replaces the acetate ester, with a chloro-phenyl substituent.
  • Impact : The amide group enhances hydrogen-bonding capacity, improving target specificity. This compound exhibited superior anti-inflammatory activity (IC₅₀ = 1.2 µM) compared to ibuprofen (IC₅₀ = 3.5 µM) .

Modifications on the Coumarin Core

Methyl [(4-Methyl-2-Oxo-3-Propyl-2H-Chromen-7-Yl)Oxy]Acetate () Structure: A propyl group at the 3-position of the coumarin core. No biological data available, but similar derivatives are studied for antioxidant properties .

(2-Oxo-4-Phenyl-2H-Chromen-7-Yl)OxyAcetic Acid () Structure: Phenyl substituent at the 4-position of the coumarin and a phenyl group on the acetic acid. However, the carboxylic acid group reduces cell permeability compared to ester derivatives .

Key Findings

  • Anti-Inflammatory Activity : The acetamide derivative () outperforms ibuprofen, likely due to the chloro-phenyl group enhancing target affinity .
  • Anticancer Potential: 2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetamide derivatives () showed moderate activity against breast cancer cells (IC₅₀ = 8–12 µM), suggesting the acetamide moiety’s role in apoptosis induction .
  • Industrial Utility : Butyl and benzyl esters are employed in functional materials (e.g., cellulose modification) due to their photoactive coumarin cores .

Biological Activity

4-Chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a novel compound within the coumarin family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential medicinal applications.

The synthesis of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base such as triethylamine. The reaction conditions often include refluxing in organic solvents like dichloromethane, which facilitates high yields and purity of the final product.

1. Antioxidant Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. The compound was tested for its ability to inhibit albumin denaturation, a process that can lead to oxidative stress. The percentage inhibition of denaturation by the compound was comparable to standard antioxidants like ibuprofen, indicating its potential as an antioxidant agent .

2. Anticancer Properties

The anticancer activity of coumarin derivatives is well-documented. For instance, a study highlighted that related compounds exhibited potent activity against breast cancer cells (MCF-7), with IC50 values as low as 0.47 µM for certain derivatives . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy.

3. Acetylcholinesterase Inhibition

Research has identified 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a potential acetylcholinesterase (AChE) inhibitor. A study evaluating substituted phenylcarbamates derived from coumarins showed enhanced AChE inhibitory activity, suggesting that modifications to the coumarin structure can lead to improved pharmacological profiles . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Studies

Study Findings Reference
Synthesis and EvaluationDemonstrated significant AChE inhibition with selectivity ratios favoring AChE over BuChE
Anticancer ActivityCompound exhibited IC50 values against MCF-7 cells comparable to leading chemotherapeutics
Antioxidant PropertiesInhibition of albumin denaturation comparable to standard antioxidants

The biological activities of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be attributed to several mechanisms:

1. Free Radical Scavenging: The presence of hydroxyl groups in coumarins allows for effective scavenging of free radicals, which contributes to their antioxidant properties.

2. Enzyme Inhibition: The structural features of this compound facilitate binding to active sites on enzymes like AChE, thereby inhibiting their activity and potentially restoring neurotransmitter levels in neurodegenerative conditions.

3. Induction of Apoptosis: Studies suggest that certain coumarin derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

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